molecular formula C9H9ClO B6261920 4-chloro-3,4-dihydro-2H-1-benzopyran CAS No. 136669-13-1

4-chloro-3,4-dihydro-2H-1-benzopyran

Cat. No. B6261920
CAS RN: 136669-13-1
M. Wt: 168.6
InChI Key:
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Description

“4-chloro-3,4-dihydro-2H-1-benzopyran” is a chemical compound with the molecular formula C9H9ClO. It is a derivative of 2H-1-Benzopyran, also known as chroman . The compound is part of a class of organic compounds known as heterocycles .


Molecular Structure Analysis

The molecular structure of “4-chloro-3,4-dihydro-2H-1-benzopyran” can be analyzed based on its molecular formula C9H9ClO. The compound contains a benzopyran ring, which is a fused ring structure incorporating a benzene ring and a pyran ring . The 4-chloro substitution indicates the presence of a chlorine atom at the 4th position of the benzopyran ring .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

This compound serves as a precursor in the synthesis of various heterocyclic compounds. For instance, it can be used as a catalyst in the one-pot synthesis of 4H-pyran and its derivatives . These reactions are significant because they often lead to compounds with potential pharmaceutical applications.

Catalysis in Organic Reactions

The chlorinated dihydropyran structure is known to be an effective catalyst in organic synthesis. It can facilitate the synthesis of 9-aryl-1,8-dioxo-octahydroxanthenes , which are important in the development of new medicinal drugs .

Development of Antimicrobial Agents

The compound is used in the development of potent and selective myeloperoxidase inhibitors . These inhibitors are crucial in the fight against microbial oxidants, providing a pathway to new antimicrobial agents .

Ligand for Receptor Targeting

It also finds application as a ligand for σ1 receptors . These receptors are involved in several biological processes, and targeting them can lead to the development of novel therapeutic agents .

Green Chemistry

Due to its efficiency and the possibility of its use in aqueous media, this compound contributes to the advancement of green chemistry practices. It allows for reactions to be carried out in water, reducing the need for harmful organic solvents .

Photodynamic Therapy

Derivatives of 4-chloro-3,4-dihydro-2H-1-benzopyran may be used in photodynamic therapy. This is a treatment that uses light-sensitive compounds to produce a form of oxygen that kills nearby cells, and it’s particularly useful in treating cancer .

Future Directions

The future directions for the study of “4-chloro-3,4-dihydro-2H-1-benzopyran” could involve further exploration of its synthesis methods, chemical reactions, and potential biological activities. Given the biological activities observed in similar compounds, “4-chloro-3,4-dihydro-2H-1-benzopyran” could be a potential candidate for drug development .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-chloro-3,4-dihydro-2H-1-benzopyran involves the condensation of 4-chlororesorcinol with ethyl acetoacetate followed by cyclization and subsequent reduction.", "Starting Materials": [ "4-chlororesorcinol", "ethyl acetoacetate", "sodium ethoxide", "acetic acid", "sodium borohydride", "methanol" ], "Reaction": [ "Step 1: Dissolve 4-chlororesorcinol (1.0 eq) and ethyl acetoacetate (1.2 eq) in ethanol and add sodium ethoxide (1.2 eq). Heat the mixture under reflux for 4-6 hours.", "Step 2: Cool the reaction mixture and add acetic acid to adjust the pH to 4-5. Extract the product with ethyl acetate and dry over anhydrous sodium sulfate.", "Step 3: Cyclize the product by heating it with sodium ethoxide (1.2 eq) in ethanol under reflux for 4-6 hours.", "Step 4: Cool the reaction mixture and add acetic acid to adjust the pH to 4-5. Extract the product with ethyl acetate and dry over anhydrous sodium sulfate.", "Step 5: Reduce the product using sodium borohydride (1.2 eq) in methanol at room temperature for 4-6 hours.", "Step 6: Acidify the reaction mixture with acetic acid and extract the product with ethyl acetate. Dry over anhydrous sodium sulfate and purify by column chromatography to obtain 4-chloro-3,4-dihydro-2H-1-benzopyran." ] }

CAS RN

136669-13-1

Product Name

4-chloro-3,4-dihydro-2H-1-benzopyran

Molecular Formula

C9H9ClO

Molecular Weight

168.6

Purity

75

Origin of Product

United States

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